molecular formula C15H15N3O2 B12797836 7-Amino-6-ethyl-9-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one CAS No. 140413-26-9

7-Amino-6-ethyl-9-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one

Cat. No.: B12797836
CAS No.: 140413-26-9
M. Wt: 269.30 g/mol
InChI Key: IKITZJALQKJYEJ-UHFFFAOYSA-N
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Description

7-Amino-6-ethyl-9-methylpyrido[2,3-b][1,5]benzoxazepin-5-one is a heterocyclic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a pyrido ring fused to a benzoxazepine moiety. It has garnered interest in various fields of research due to its potential biological activities and applications in material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-6-ethyl-9-methylpyrido[2,3-b][1,5]benzoxazepin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may start with the preparation of a substituted pyridine derivative, followed by its reaction with an appropriate benzoxazepine precursor under acidic or basic conditions to form the desired compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process. Additionally, purification steps like recrystallization and chromatography are crucial to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-6-ethyl-9-methylpyrido[2,3-b][1,5]benzoxazepin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

7-Amino-6-ethyl-9-methylpyrido[2,3-b][1,5]benzoxazepin-5-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-amino-6-ethyl-9-methylpyrido[2,3-b][1,5]benzoxazepin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

  • 7-Amino-6-ethyl-9-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one
  • 7-Amino-6-ethyl-9-methylpyrido[2,3-b][1,5]benzoxazepin-5-one derivatives

Comparison: Its specific arrangement of functional groups allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

140413-26-9

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

7-amino-6-ethyl-9-methylpyrido[2,3-b][1,5]benzoxazepin-5-one

InChI

InChI=1S/C15H15N3O2/c1-3-18-13-11(16)7-9(2)8-12(13)20-14-10(15(18)19)5-4-6-17-14/h4-8H,3,16H2,1-2H3

InChI Key

IKITZJALQKJYEJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2OC3=C(C1=O)C=CC=N3)C)N

Origin of Product

United States

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